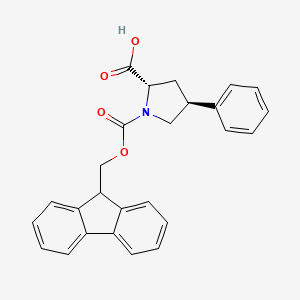

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid

CAS No.: 269078-71-9

Cat. No.: VC2163928

Molecular Formula: C26H23NO4

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 269078-71-9 |

|---|---|

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |

| Standard InChI Key | YABZSVAQRSIEAZ-KOSHJBKYSA-N |

| Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |

| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |

| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |

Introduction

Chemical Properties and Structure

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is characterized by its distinct molecular structure that incorporates several key functional groups. The compound features a pyrrolidine ring with S configuration at both the 2 and 4 positions, a phenyl group at position 4, a carboxylic acid group at position 2, and an Fmoc protective group on the nitrogen atom. This specific stereochemical arrangement contributes significantly to its chemical behavior and applications. The compound is identified by CAS number 269078-71-9 and has a molecular formula of C26H23NO4 with a molecular weight of 413.5 g/mol. The optical rotation has been measured as [α]20D = -42.4 ± 2° (C=1 in CHCl3), which is characteristic of its specific stereochemistry .

The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the nitrogen atom, which is particularly valuable in organic synthesis for preventing unwanted reactions at the amine position. Meanwhile, the phenyl substituent enhances the compound's potential for biological activity, while the carboxylic acid group provides a reactive site for further chemical modifications or conjugations.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 269078-71-9 |

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

| Optical Rotation | [α]20D = -42.4 ± 2° (C=1 in CHCl3) |

| Stereochemistry | 2S,4S configuration |

Structural Isomers and Related Compounds

Understanding the relationship between (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid and its isomers provides valuable insights into structure-activity relationships. The diastereomer (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 1093651-96-7) differs only in the stereochemistry at position 4, changing from S to R configuration . This subtle difference significantly alters the three-dimensional arrangement of the molecule, potentially affecting its biological activity and interactions with target proteins or receptors.

Additional related compounds include variants with different substituents at the 4-position of the pyrrolidine ring, such as hydroxy or tert-butoxy groups instead of the phenyl group . These structural variations expand the repertoire of available building blocks for diverse applications in organic synthesis and medicinal chemistry.

Applications in Research and Development

Peptide Synthesis

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protective group for the nitrogen atom, allowing for selective modification of amino acids without interfering with other functional groups. This property is crucial in the stepwise assembly of peptides, where controlled deprotection and coupling steps are essential .

The incorporation of this compound into peptides can introduce specific conformational constraints, influencing the secondary structure of the resulting peptides. This feature is particularly valuable in the design of peptides with defined three-dimensional structures, which can enhance binding affinity and selectivity for biological targets such as enzymes or receptors.

Drug Development

In pharmaceutical research, this compound and its derivatives serve as valuable building blocks in the design of novel drug candidates . The unique structure, particularly the combination of the pyrrolidine ring and the phenyl substituent, can enhance bioactivity and selectivity for specific biological targets. The phenyl group can participate in hydrophobic interactions with protein binding pockets, while the carboxylic acid group can form hydrogen bonds or ionic interactions.

The specific stereochemistry at positions 2 and 4 plays a crucial role in determining the compound's interaction with biological targets, potentially leading to the development of drugs with improved efficacy and reduced side effects. This stereochemical control is especially important in medicinal chemistry, where the three-dimensional arrangement of functional groups can significantly impact a molecule's biological activity .

Bioconjugation

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid finds application in bioconjugation, facilitating the attachment of drugs or imaging agents to proteins . This application is crucial for targeted therapy and diagnostics, where specific delivery of therapeutic or diagnostic agents to desired tissues or cells is required.

The compound's functional groups, particularly the carboxylic acid group, provide sites for conjugation to various biomolecules. Through appropriate chemical modifications, it can be linked to antibodies, peptides, or other targeting moieties, enabling the delivery of conjugated molecules to specific biological targets with enhanced precision and efficacy .

Material Science

In material science research, this compound contributes to the development of advanced materials such as hydrogels and nanomaterials with applications in drug delivery systems and tissue engineering . The structural features, particularly the phenyl group and the carboxylic acid functionality, can influence the physical and chemical properties of the resulting materials.

These materials can exhibit controlled release properties or specific interactions with biological systems, making them valuable for applications requiring precise control over material-biological interactions. The compound's incorporation into polymeric materials can introduce specific functionalities or binding sites, enhancing the material's performance in targeted applications .

Biological Activity

Studies on compounds similar to (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid suggest that the combination of nitrogen and acidic functional groups can enhance biological activity through interactions with biological macromolecules. The presence of the phenyl group at position 4 of the pyrrolidine ring can further enhance these interactions, potentially leading to improved binding affinity for specific biological targets.

The specific stereochemistry at positions 2 and 4 of the pyrrolidine ring is crucial for the compound's biological activity. Changes in stereochemistry, such as in the (2S,4R) diastereomer, can significantly alter the compound's interaction with biological targets, highlighting the importance of stereochemical control in the synthesis and application of these compounds .

Spectroscopic Analysis and Characterization

Structural integrity and purity of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These analytical techniques provide valuable information about the compound's structure, functional groups, and stereochemical configuration.

NMR spectroscopy, particularly 1H and 13C NMR, can reveal the presence and arrangement of hydrogen and carbon atoms in the molecule. The aromatic signals from the phenyl and fluorenyl groups, along with the signals from the pyrrolidine ring and carboxylic acid group, create a distinctive spectral pattern that helps confirm the compound's structure and purity.

The compound's stereochemistry can be verified through specific NMR techniques such as NOE (Nuclear Overhauser Effect) experiments, which provide information about the spatial arrangement of atoms. Additionally, optical rotation measurements offer further confirmation of the compound's stereochemical configuration, with the specific rotation value serving as a fingerprint for the particular stereoisomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume